molecular formula C19H18N2O4 B2690567 2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide CAS No. 2034339-03-0

2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide

Cat. No. B2690567
CAS RN: 2034339-03-0
M. Wt: 338.363
InChI Key: NRYIKOSZWNQPHZ-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide, also known as BPOE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has demonstrated the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions, leading to the formation of complexes with significant antioxidant activity. These findings underline the potential use of such compounds in developing antioxidant agents (K. Chkirate et al., 2019)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt].

Glutaminase Inhibitors

Another study focused on the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, presenting an opportunity to improve drug-like properties for therapeutic applications (K. Shukla et al., 2012)[https://consensus.app/papers/design-synthesis-evaluation-shukla/202f8999deec576782cd66997ec7ae43/?utm_source=chatgpt].

Anticancer Drug Synthesis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer properties, with molecular docking analysis targeting the VEGFr receptor, indicating its potential as an anticancer drug (Gopal Sharma et al., 2018)[https://consensus.app/papers/synthesis-structure-docking-analysis-drug-sharma/46a966294c16586c9c5f3b5245d882b6/?utm_source=chatgpt].

Chemoselective Acetylation

A study on chemoselective acetylation using immobilized lipase for the synthesis of antimalarial drugs highlights the enzyme-catalyzed synthesis approach, providing insights into greener synthesis methods (Deepali B Magadum et al., 2018)[https://consensus.app/papers/acetylation-2aminophenol-using-immobilized-lipase-magadum/b38358918f6e59d98ec26ef6a122b83d/?utm_source=chatgpt].

Antimicrobial Activity

Research on N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives has shown significant in vitro antibacterial activity against common pathogens, suggesting their potential as antimicrobial agents (Krunal V. Juddhawala et al., 2011)[https://consensus.app/papers/synthesis-activities-nchloro-aryl-acetamide-substituted-juddhawala/49cc4571372e52329bda39e72bf12f4e/?utm_source=chatgpt].

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(20-10-11-21-18(23)13-25-19(21)24)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYIKOSZWNQPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide

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